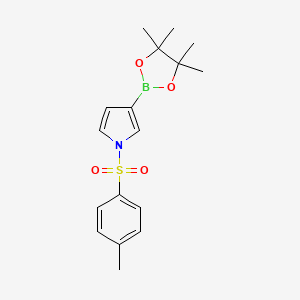
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole, commonly referred to as TMP, is an organoborane compound that has been widely studied for its potential applications in a variety of scientific fields. It is a highly versatile compound with a wide range of properties and can be used for a variety of purposes, from synthesizing other compounds to providing new insights into the biochemical and physiological effects of various substances.
Wissenschaftliche Forschungsanwendungen
Supramolecular Capsules Derived from Calixpyrrole Scaffolds
The development of supramolecular capsules utilizing calixpyrrole scaffolds, including derivatives such as "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole," highlights innovative approaches in the self-assembly of molecular capsules. These capsules, derived from calixpyrrole components, underscore the significance of calixpyrroles in creating structures with potential applications in material science and catalysis. The ease of synthesis and the structural analogy between calix[4]arenes and calix[4]pyrroles facilitate the assembly of capsules with diverse functionalities, including those with hydroxyl groups for direct or mediated rim-to-rim interactions and those modified with urea groups for dimeric capsules with polar interiors. Additionally, the modification of pyrrole units into derivatives offers insights into anion coordination and the binding of electron-poor guests, showcasing the versatility of calixpyrrole-based compounds in supramolecular chemistry (Ballester, 2011).
Bioactive Pyrrole-based Compounds
Research on pyrrole and its derivatives, including "this compound," emphasizes the role of the pyrrole ring in the synthesis of compounds with significant bioactive potential. Pyrrole-based compounds have been recognized for their applications across several therapeutic areas, demonstrating the pyrrole nucleus's importance as a pharmacophore. This review encompasses a spectrum of pyrrole-based drugs with anticancer, antimicrobial, and antiviral activities, confirming the pyrrole ring's utility in drug discovery and development (Li Petri et al., 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine, a saturated scaffold derived from the pyrrole ring, has been extensively utilized in medicinal chemistry to develop treatments for human diseases. This review focuses on the bioactive molecules characterized by the pyrrolidine ring, highlighting the scaffold's versatility and its role in enhancing the three-dimensional coverage of molecules. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, showcase a broad range of biological activities, underlining the structural and functional diversity attainable from the basic pyrrole structure (Li Petri et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4S/c1-13-6-8-15(9-7-13)24(20,21)19-11-10-14(12-19)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMRYBQNNQYUDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681943 |
Source


|
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218791-03-7 |
Source


|
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

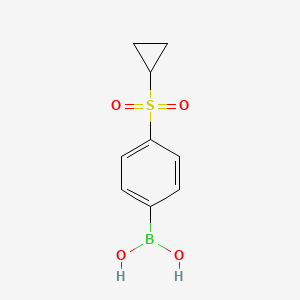
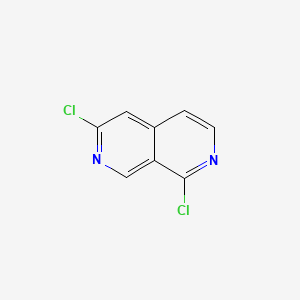
![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)
![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B568001.png)

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)
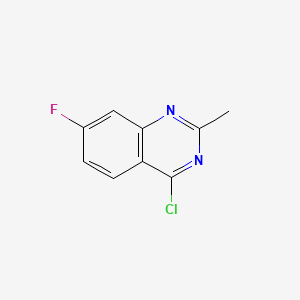
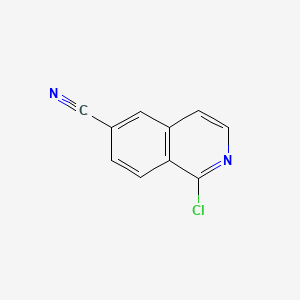

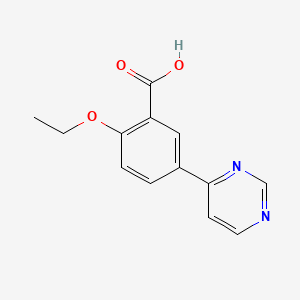
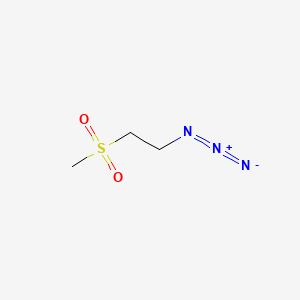
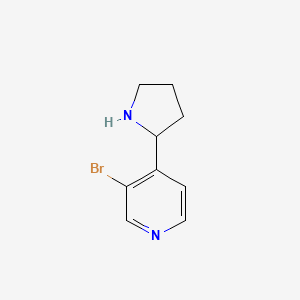
![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)
![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)